6-{[4-(4-Methylbenzyl)piperazin-1-yl]carbonyl}cyclohex-3-ene-1-carboxylic acid
Description
6-{[4-(4-Methylbenzyl)piperazin-1-yl]carbonyl}cyclohex-3-ene-1-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexene ring substituted with a carboxylic acid group and a piperazine moiety linked to a methylbenzyl group. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Properties
IUPAC Name |
6-[4-[(4-methylphenyl)methyl]piperazine-1-carbonyl]cyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-15-6-8-16(9-7-15)14-21-10-12-22(13-11-21)19(23)17-4-2-3-5-18(17)20(24)25/h2-3,6-9,17-18H,4-5,10-14H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGAPQPFMBSHEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3CC=CCC3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(4-Methylbenzyl)piperazin-1-yl]carbonyl}cyclohex-3-ene-1-carboxylic acid typically involves multiple steps. One common approach is to start with cyclohex-3-ene-1-carboxylic acid, which is then reacted with 4-(4-methylbenzyl)piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product. The reaction is usually carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-{[4-(4-Methylbenzyl)piperazin-1-yl]carbonyl}cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The cyclohexene ring can be oxidized to form a cyclohexane ring with additional functional groups.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with the piperazine moiety under basic conditions.
Major Products Formed
Oxidation: Formation of cyclohexane derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of alcohols or aldehydes from the carboxylic acid group.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
6-{[4-(4-Methylbenzyl)piperazin-1-yl]carbonyl}cyclohex-3-ene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-{[4-(4-Methylbenzyl)piperazin-1-yl]carbonyl}cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. The piperazine moiety can bind to receptors or enzymes, modulating their activity. The compound may also interact with cellular pathways, influencing biological processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride
- 4-(4-Methyl-1-piperazinyl)methyl benzylamine
Uniqueness
6-{[4-(4-Methylbenzyl)piperazin-1-yl]carbonyl}cyclohex-3-ene-1-carboxylic acid is unique due to its combination of a cyclohexene ring, a carboxylic acid group, and a piperazine moiety linked to a methylbenzyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
